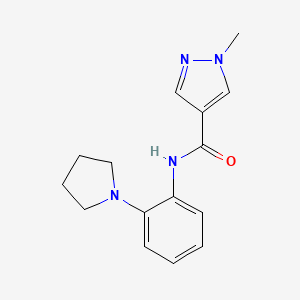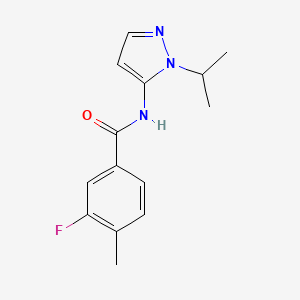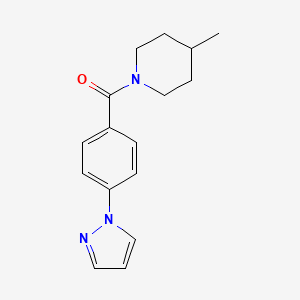
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide, also known as JNJ-42041935, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide acts as a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. The H3 receptor is a G protein-coupled receptor that regulates the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine. By blocking the H3 receptor, 1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide can increase the release of these neurotransmitters, leading to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects:
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce motor symptoms in animal models of Parkinson's disease. These effects are thought to be mediated by the increased release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are crucial for proper brain function.
実験室実験の利点と制限
One of the advantages of 1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide is its selectivity for the H3 receptor, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions, such as the animal model used, the dosage administered, and the route of administration. Additionally, the safety and toxicity of 1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide need to be further investigated before it can be considered for clinical use.
将来の方向性
There are several future directions for the research on 1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and Huntington's disease. Another direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy and safety. Additionally, the development of more selective and potent H3 receptor antagonists may provide new insights into the treatment of neurological disorders.
合成法
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide can be synthesized using a multi-step process that involves the coupling of 2-bromo-1-(4-methylphenyl)ethanone with 1-pyrrolidinecarboxylic acid, followed by the reaction with hydrazine hydrate and 1-methyl-1H-pyrazole-4-carboxylic acid. The final product is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to act as a selective antagonist of the histamine H3 receptor, which plays a crucial role in the regulation of neurotransmitter release in the brain. By blocking the H3 receptor, 1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide can increase the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, leading to improved cognitive function and reduced symptoms of neurological disorders.
特性
IUPAC Name |
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-18-11-12(10-16-18)15(20)17-13-6-2-3-7-14(13)19-8-4-5-9-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIQWHSIFRVDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=CC=C2N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(furan-2-yl)-3-methyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7536989.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B7536996.png)

![1,3,6-trimethyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537015.png)
![5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7537028.png)
![(E)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7537031.png)
![Ethyl 1-[2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetyl]piperidine-4-carboxylate](/img/structure/B7537035.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one](/img/structure/B7537040.png)

![2,5-dimethyl-N-[4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7537048.png)
![2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide](/img/structure/B7537049.png)
![7-[4-(4-acetylphenyl)sulfonylpiperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7537056.png)
![2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline](/img/structure/B7537062.png)